molecular formula C31H40N2O5 B1665294 Asoprisnil ecamate CAS No. 222732-94-7

Asoprisnil ecamate

Cat. No. B1665294
M. Wt: 520.7 g/mol
InChI Key: XMCOWVOJIVSMEO-RCCUTSCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asoprisnil ecamate, also known as J-956, is a selective progesterone receptor modulator potentially for the treatment of endometriosis. Asoprisnil inhibited embryo implantation and disturbed ultrastructure of endometrium in implantation window in mice. Asoprisnil (J867) inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells.

Scientific Research Applications

Effects on Uterine Leiomyomata

Asoprisnil, a selective progesterone receptor modulator, has been studied extensively for its effects on uterine leiomyomata (fibroids). Research indicates that asoprisnil can modulate uterine artery blood flow and effectively reduce the symptoms associated with uterine leiomyomata. A study by Wilkens et al. (2008) found that asoprisnil treatment resulted in decreased uterine artery blood flow, which could contribute to its clinical effects on leiomyomata (Wilkens et al., 2008).

Influence on Collagen Synthesis

Asoprisnil has been shown to affect collagen synthesis in uterine leiomyoma cells. Morikawa et al. (2008) observed that asoprisnil treatment led to a decrease in collagen synthesis and an increase in the expression of extracellular matrix metalloproteinase inducer (EMMPRIN) in leiomyoma cells, suggesting a potential mechanism by which asoprisnil reduces leiomyoma volume (Morikawa et al., 2008).

Effects on Endometrial Morphology

Studies have also explored the impact of asoprisnil on endometrial morphology. Williams et al. (2007) found that treatment with asoprisnil induced unique morphological changes in the endometrium, including decreased thickness and reduced mitotic activity, which are likely to contribute to the amenorrhea experienced after exposure to the medication (Williams et al., 2007).

Potential for Gynecological Therapy

Asoprisnil has been highlighted for its potential in gynecological therapy, due to its unique pharmacodynamic effects. Demanno et al. (2003) described asoprisnil as demonstrating high receptor and tissue selectivity, with effects in animal models suggesting its promise as a treatment for conditions like uterine fibroids and endometriosis (Demanno et al., 2003).

Safety and Efficacy in Heavy Menstrual Bleeding

Asoprisnil has been evaluated for its safety and efficacy in treating heavy menstrual bleeding associated with uterine fibroids. Stewart et al. (2019) conducted a study that showed asoprisnil effectively controlled menstrual bleeding and reduced fibroid and uterine volume with minimal adverse events (Stewart et al., 2019).

Effects on Apoptosis and Cell Proliferation

Chen et al. (2006) explored asoprisnil's effects on apoptosis and cell proliferation, finding that it inhibits proliferation and induces apoptosis in cultured uterine leiomyoma cells without comparable effects on myometrial cells, suggesting a cell type-specific effect (Chen et al., 2006).

properties

CAS RN

222732-94-7

Product Name

Asoprisnil ecamate

Molecular Formula

C31H40N2O5

Molecular Weight

520.7 g/mol

IUPAC Name

[(E)-[4-[(8S,11R,13S,14S,17S)-17-methoxy-17-(methoxymethyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]methylideneamino] N-ethylcarbamate

InChI

InChI=1S/C31H40N2O5/c1-5-32-29(35)38-33-18-20-6-8-21(9-7-20)26-17-30(2)27(14-15-31(30,37-4)19-36-3)25-12-10-22-16-23(34)11-13-24(22)28(25)26/h6-9,16,18,25-27H,5,10-15,17,19H2,1-4H3,(H,32,35)/b33-18+/t25-,26+,27-,30-,31+/m0/s1

InChI Key

XMCOWVOJIVSMEO-RCCUTSCYSA-N

Isomeric SMILES

CCNC(=O)O/N=C/C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(COC)OC)[C@H]4C2=C5CCC(=O)C=C5CC4)C

SMILES

CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C

Canonical SMILES

CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C

Appearance

Solid powder

Other CAS RN

222732-94-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Asoprisnil ecamate;  J-956;  J 956;  J956.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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